Benzyl methyl disulfide

Description

Contextualization within Organosulfur Chemistry

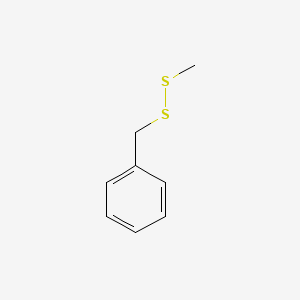

Benzyl (B1604629) methyl disulfide, with the chemical formula C8H10S2, is an organic compound that belongs to the class of unsymmetrical disulfides. nih.govhmdb.ca Organosulfur chemistry is a broad field that studies the properties and reactions of compounds containing carbon-sulfur bonds. Within this domain, disulfides (R-S-S-R') are a significant functional group. Benzyl methyl disulfide is characterized by the presence of a benzyl group (C6H5CH2) and a methyl group (CH3) attached to the disulfide linkage. nih.gov This structure imparts specific chemical reactivity and physical properties to the molecule. It is considered a member of the benzene (B151609) and substituted derivatives class of organic compounds. hmdb.ca

Significance of Disulfide Linkages in Chemical and Biological Systems

Disulfide linkages, or disulfide bridges, are crucial covalent bonds in both chemical and biological contexts. In biological systems, they are fundamental to the structure and stability of many proteins and peptides. frontiersin.org These bonds form between the thiol groups of two cysteine residues through an oxidative process. frontiersin.orgwikipedia.org The resulting cystine residue can create intramolecular links that are vital for proper protein folding or intermolecular links that hold different polypeptide chains together. frontiersin.orgnih.gov The stability conferred by disulfide bonds is particularly important for proteins that are secreted from cells into the more oxidizing extracellular environment. wikipedia.orgnih.gov The correct formation and isomerization of these bonds are critical for biological function, and mis-pairing can lead to non-functional proteins. nih.govpnas.org In chemistry, the disulfide bond is a key functional group in synthesis, and its cleavage and formation are important reactions in various applications.

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | (methyldisulfanyl)methylbenzene nih.gov |

| CAS Registry Number | 699-10-5 nih.gov |

| Molecular Formula | C8H10S2 nih.gov |

| Molecular Weight | 170.3 g/mol nih.gov |

| Boiling Point | 195.00 to 197.00 °C @ 760.00 mm Hg nih.gov |

| Melting Point | 61.00 to 62.00 °C @ 760.00 mm Hg nih.gov |

| Solubility | Insoluble in water nih.gov |

| Appearance | Colorless clear liquid (est) thegoodscentscompany.com |

| Odor | Sulfurous, cabbage, vegetable, green, metallic hmdb.cachemicalbook.com |

Synthesis and Reactions

The synthesis of unsymmetrical disulfides like this compound can be achieved through several methods. One common approach involves the reaction of a thiol with a sulfenyl halide. For instance, benzyl mercaptan could react with methanesulfenyl chloride. Another method is the oxidation of a mixture of two different thiols, in this case, benzyl mercaptan and methanethiol, although this can lead to a mixture of symmetrical and unsymmetrical disulfides.

Disulfides can undergo a variety of reactions. The most characteristic reaction is the reduction of the disulfide bond to form two corresponding thiols. This can be accomplished using various reducing agents. Conversely, thiols can be oxidized to form disulfides. Disulfides can also react with nucleophiles, which can lead to the cleavage of the S-S bond. thegoodscentscompany.com

Natural Occurrence and Biological Relevance

This compound has been identified in a variety of natural sources. It has been reported in cocoa powder, roasted cocoa, and roasted peanuts. chemicalbook.com The compound is also found in Theobroma cacao (the cocoa bean). hmdb.ca

In the plant kingdom, some species release volatile sulfur compounds as a defense mechanism against insects. For example, dimethyl disulfide, a related compound, is released by some plants and exhibits neurotoxic activity in insects. nih.gov The characteristic pungent odor of the Corpse Flower (Amorphophallus titanum) is due to a mixture of sulfur-containing compounds, including dimethyl disulfide and dimethyl trisulfide, which attract pollinators like carrion beetles and flesh flies. huntington.org While not this compound, this highlights the role of volatile disulfides in plant-animal interactions.

Structure

3D Structure

Properties

IUPAC Name |

(methyldisulfanyl)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S2/c1-9-10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYGPVZOBBHKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061021 | |

| Record name | Disulfide, methyl phenylmethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

195.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | Benzyl methyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water | |

| Record name | Methyl benzyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/475/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.840 (d20/4) | |

| Record name | Methyl benzyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/475/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

699-10-5 | |

| Record name | Benzyl methyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl methyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, methyl phenylmethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, methyl phenylmethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl methyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL METHYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q451CNJ59W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl methyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61.00 to 62.00 °C. @ 760.00 mm Hg | |

| Record name | Benzyl methyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Benzyl Methyl Disulfide

Direct Coupling Approaches

Direct coupling methods offer a straightforward pathway to benzyl (B1604629) methyl disulfide by forming the disulfide bond through the reaction of appropriate precursors.

Thiolate-Halide Coupling Reactions

The reaction between a thiolate and a halide represents a classical and fundamental approach to sulfide (B99878) and disulfide synthesis. While specific examples detailing the synthesis of benzyl methyl disulfide via this method are not extensively documented in the provided literature, the general principle involves the nucleophilic attack of a methyl thiolate on a benzyl halide or a related electrophile. The efficiency of this reaction is often dependent on the choice of base, solvent, and reaction conditions to minimize side reactions.

Palladium-Catalyzed Thiol-Disulfide Exchange

Palladium catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds. A study has demonstrated a simple and effective PdCl2/DMSO catalytic system for thiol-disulfide exchange to produce unsymmetrical disulfides. nih.gov This method is noted for its excellent functional group tolerance and operational simplicity, making it suitable for late-stage functionalization. nih.gov Although this specific study does not explicitly report the synthesis of this compound, the methodology presents a viable pathway where a thiol could be exchanged with a symmetrical disulfide under palladium catalysis. nih.gov

Further research has explored the palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to form diaryl sulfides. acs.orgorganic-chemistry.org This reaction proceeds through a proposed tricatalytic cycle involving α-arylation of the sulfide, C–S bond cleavage, and subsequent C–S bond formation, facilitated by a Pd(dba)2/NiXantPhos catalyst. acs.orgorganic-chemistry.org While the end product is a diaryl sulfide, the mechanistic insight into palladium-catalyzed C-S bond manipulation is significant.

Metal-Catalyzed Synthesis

Transition metal catalysis offers efficient and selective methods for constructing C-S bonds, with iron being a notable example due to its abundance and low toxicity.

Iron-Catalyzed Cross-Electrophile Coupling

A significant advancement in the synthesis of related thioethers has been the development of an iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides. nih.govorganic-chemistry.orgacs.orgchemrxiv.org This method is particularly noteworthy as it proceeds without the need for an external reductant or photoredox conditions, which are often required in cross-electrophile couplings. nih.govacs.orgchemrxiv.org The reaction demonstrates a broad substrate scope, tolerating various functional groups on both the benzyl halide and the disulfide. nih.govacs.org For instance, the coupling of (1-bromoethyl)benzene (B1216412) with dimethyl disulfide using an iron pentacarbonyl (Fe(CO)5) catalyst in pinacolone (B1678379) at 107 °C for 24 hours produced the corresponding methyl thioether in 98% yield. acs.orgchemrxiv.org

The reaction conditions have been optimized, identifying acetone (B3395972) and pinacolone as effective solvents and showing that increasing the temperature can improve yields. nih.govacs.org The versatility of this method is highlighted by its application in drug synthesis and bioconjugation. nih.govorganic-chemistry.orgacs.org

Table 1: Iron-Catalyzed Cross-Electrophile Coupling of Benzyl Halides and Disulfides

| Entry | Benzyl Halide | Disulfide | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | (1-bromoethyl)benzene | Dimethyl disulfide | Fe(CO)5 (10 mol%) | Pinacolone | 107 | 98 | acs.orgchemrxiv.org |

| 2 | (1-bromoethyl)benzene | Diethyl disulfide | Fe(CO)5 (10 mol%) | Pinacolone | 107 | 81 | acs.org |

| 3 | (1-bromoethyl)benzene | Diisopropyl disulfide | Fe(CO)5 (10 mol%) | Pinacolone | 107 | 52 | acs.org |

| 4 | (1-bromoethyl)benzene | Di-tert-butyl disulfide | Fe(CO)5 (10 mol%) | Pinacolone | 107 | 37 | acs.org |

| 5 | (1-bromoethyl)benzene | Diphenyl disulfide | Fe(CO)5 (10 mol%) | Pinacolone | 107 | 92 | nih.gov |

Mechanistic Investigations of Iron-Catalyzed Processes

Mechanistic studies of the iron-catalyzed cross-electrophile coupling suggest a stereoablative pathway. nih.govorganic-chemistry.org This implies that the reaction likely proceeds through a radical intermediate, leading to a loss of stereochemical information from the starting benzyl halide. chemrxiv.org Experiments using radical traps like TEMPO resulted in the formation of a TEMPO-adduct, supporting the presence of radical species. nih.gov It was also discovered that the thioether product itself can be reactive under the reaction conditions, participating in exchange reactions with excess disulfide. nih.gov

The proposed mechanism, inspired by iron-containing enzymes, involves the activation of the benzyl halide by a low-valent iron species, followed by reaction with the disulfide to form the thioether product. nih.govacs.org This process avoids common issues like catalyst poisoning by sulfur compounds and undesired elimination side reactions. nih.govacs.org

Chemical Reactivity and Transformation Mechanisms

Reactions at the Disulfide Bond (S-S Bond)

Ionic reactions at the disulfide bond of benzyl (B1604629) methyl disulfide typically involve the attack of either a nucleophile or an electrophile on one of the sulfur atoms, leading to the cleavage of the S-S bond.

Thiol-disulfide exchange is a fundamental reaction of disulfides, proceeding via a nucleophilic substitution (SN2) mechanism at a sulfur atom. mdpi.com The reaction is initiated by the attack of a thiolate anion (RS⁻), which is significantly more nucleophilic than its corresponding thiol (RSH). nih.gov For benzyl methyl disulfide, the exchange involves an equilibrium reaction with an external thiol (R'-SH), as depicted below.

General Mechanism of Thiol-Disulfide Exchange:

Deprotonation: The reacting thiol (R'-SH) is deprotonated to form the more reactive thiolate anion (R'-S⁻). The position of this equilibrium is pH-dependent.

Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the this compound molecule.

S-S Bond Cleavage: A new disulfide bond is formed, and the S-S bond of the original molecule is cleaved, releasing a new thiolate anion (benzylthiolate or methanethiolate).

The reaction is reversible, and the final equilibrium position is governed by the relative stability and concentration of the thiols and thiolates involved. nih.gov Factors influencing the reaction include:

pKa of the Thiols: The acidity of the attacking and leaving thiols plays a crucial role. Thiols with lower pKa values exist more readily as the reactive thiolate anion at a given pH. nih.gov Aromatic thiols, like benzylthiol, are generally more acidic than alkyl thiols, which would influence the equilibrium position. researchgate.net

Steric Hindrance: Steric bulk around the disulfide bond can hinder the approach of the nucleophilic thiolate, slowing the reaction rate. researchgate.net The methyl group offers minimal steric hindrance compared to the benzyl group.

This exchange reaction is the basis for many biological processes and is utilized in materials science for creating dynamic, self-healing materials and in drug delivery systems that respond to the intracellular redox environment, such as the high concentration of glutathione (B108866) (GSH). rsc.orgnih.govresearchgate.net

Besides thiolates, other nucleophiles can cleave the S-S bond of this compound. This cleavage is a key step in various synthetic methodologies.

Cleavage by Phosphines: Soft nucleophiles, particularly phosphines like triphenylphosphine (B44618) (PPh₃) or the water-soluble tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are highly effective at reducing disulfides. nih.gov The reaction proceeds via an SN2 attack of the phosphorus atom on one of the sulfur atoms. This attack is followed by hydrolysis or another subsequent step to yield two equivalents of the corresponding thiol. nih.gov For this compound, the attack could occur at either the sulfur attached to the benzyl group or the one attached to the methyl group.

Iron-Catalyzed Cleavage and Coupling: Recent research has demonstrated an iron-catalyzed cross-electrophile coupling that pairs benzyl halides with disulfides to form thioethers. nih.govacs.org In this reaction, the disulfide bond is cleaved in the catalytic cycle. While the precise mechanism is complex, it involves the activation of the disulfide by an iron catalyst, such as iron pentacarbonyl (Fe(CO)₅), making it susceptible to reaction. nih.govchemrxiv.org This method provides a direct route to valuable benzylic thioethers from disulfide precursors. acs.org The reaction scope has been shown to be broad, with various disulfides, including dimethyl disulfide, reacting efficiently. nih.govchemrxiv.org

| Reactant Disulfide | Nucleophile/Reagent | Product Type | Key Observation | Reference |

|---|---|---|---|---|

| Dimethyl disulfide | Trimethylphosphine (TMP) | Thiols | Reaction proceeds via SN2 attack on sulfur. | nih.gov |

| Various Disulfides | Benzyl Halide / Fe(CO)₅ | Benzylic Thioethers | Iron-catalyzed cross-electrophile coupling cleaves the S-S bond. | nih.govacs.org |

| Phosphinic acid thioesters | Benzyl Grignard Reagent | Benzyl Sulfides | Unexpected S-benzylation occurs via nucleophilic attack on sulfur. | rsc.org |

The sulfur atoms in this compound possess lone pairs of electrons, allowing them to act as nucleophiles and react with electrophiles. Electrophilic attack typically results in the formation of a sulfonium-like species, which can then undergo further transformation.

A classic example of an electrophilic reaction at a disulfide bond is halogenation. For instance, the reaction with chlorine (Cl₂) in an aqueous or acetic acid medium can lead to the formation of sulfonyl chlorides. This occurs through initial electrophilic attack by the halogen on a sulfur atom, leading to the cleavage of the S-S bond and subsequent oxidation.

Another relevant transformation is the reaction with certain oxidizing agents that act as electrophiles. For example, oxidation with a peroxy acid could initially form a thiosulfinate (a disulfide with one oxygen atom), which is itself a reactive species. The electrophilicity of the sulfur atoms is a key determinant of reactivity in these processes. nih.gov In unsymmetrical disulfides like this compound, the site of electrophilic attack would be influenced by the electronic effects of the attached methyl and benzyl groups.

Radical-Mediated Transformations

The relatively weak S-S bond is susceptible to homolytic cleavage initiated by free radicals. This pathway is significant in gas-phase chemistry, mass spectrometry, and certain biological contexts involving radical stress.

Free radicals can induce the cleavage of the S-S bond in this compound through several mechanisms. Studies on radical-initiated fragmentation of disulfide-containing peptides provide significant insight into these pathways. nih.govnih.gov

Direct Substitution (SH2): A highly favored pathway involves the direct attack of a radical species (R•) at one of the sulfur atoms, with concomitant cleavage of the S-S bond. nih.gov This SH2 (substitution, homolytic, bimolecular) mechanism is proposed to have a substantially lower activation energy than competing pathways. nih.gov For instance, an acetyl or benzyl radical can directly attack a sulfur atom, forming a new C-S bond and releasing a thiyl radical (•SCH₃ or •SCH₂Ph). nih.govnih.gov

Hydrogen Abstraction: Alternatively, the initiating radical can abstract a hydrogen atom from a carbon adjacent to the disulfide bond (the α-carbon or β-carbon in peptide contexts). nih.gov

Abstraction from the Benzylic Carbon: A radical could abstract a hydrogen from the benzylic (-CH₂-) group of this compound. The resulting carbon-centered radical is stabilized by resonance with the phenyl ring. khanacademy.org This intermediate can then undergo further rearrangement, often leading to C-S or S-S bond scission.

Abstraction from the Methyl Carbon: Hydrogen abstraction from the methyl group is also possible, though the resulting radical is less stable than the benzylic radical.

Gas-phase studies using free radical initiated peptide sequencing (FRIPS) have shown that when a benzyl radical is used to initiate fragmentation, cleavage of S-S and C-S bonds in disulfide-containing peptides occurs readily. nih.gov

Quantum chemical calculations have elucidated the energetic landscape of radical-mediated disulfide cleavage, explaining the observed high selectivity. nih.gov The direct SH2 attack of a radical on a sulfur atom is significantly more favorable energetically than other radical-initiated processes, such as fragmentation of a peptide backbone. nih.gov

| Reaction Pathway | Description | Energetic Profile | Reference |

|---|---|---|---|

| Direct SH2 Attack on Sulfur | Radical directly attacks a sulfur atom, cleaving the S-S bond. | Activation energy is ~9-10 kcal/mol lower than competing pathways like peptide backbone cleavage. | nih.gov |

| H-Abstraction at α-Carbon | Radical abstracts a hydrogen from the carbon adjacent to sulfur, followed by cleavage. | Considered a minor pathway with a higher activation barrier than direct attack. | nih.govnih.gov |

| H-Abstraction at β-Carbon | Radical abstracts a hydrogen from the β-carbon (relevant in peptides), leading to S-S cleavage. | Proposed as an initial step for S-S bond cleavage in some models. | nih.gov |

These energetic differences underscore why radical-induced conditions can selectively target and cleave disulfide bonds. The findings from studies using acetyl radicals are considered generally applicable to other radical species, including the benzyl radical. nih.gov The stability of the formed benzyl radical itself is a key thermodynamic factor in any reaction pathway that involves its formation or participation. nih.gov

Photochemical Reactivity of Disulfides

The disulfide bond is susceptible to cleavage upon absorption of ultraviolet light, leading to the formation of thiyl radicals. This photochemical reactivity is a general characteristic of disulfides and is applicable to this compound. The primary process is the homolytic cleavage of the S-S bond:

CH₃-S-S-CH₂C₆H₅ + hν → CH₃S• + •SCH₂C₆H₅

The resulting thiyl radicals can then undergo a variety of subsequent reactions, including recombination to reform the disulfide, reaction with other molecules, or fragmentation.

Studies on the photolysis of mixtures of symmetric disulfides, such as dimethyl disulfide and diethyl disulfide, have shown that this leads to the formation of the unsymmetrical disulfide (methyl ethyl disulfide) and the establishment of a photostationary state. cdnsciencepub.comcdnsciencepub.comresearchgate.net This occurs through the cross-recombination of the different thiyl radicals generated. A similar process would be expected for this compound, where irradiation could lead to the formation of dimethyl disulfide and dibenzyl disulfide, in addition to the starting material, until a photostationary equilibrium is reached.

The quantum yield for the formation of unsymmetrical disulfides can be quite high, indicating an efficient chain reaction mechanism where a thiyl radical attacks a disulfide molecule to displace another thiyl radical. cdnsciencepub.comcdnsciencepub.com

CH₃S• + CH₃-S-S-CH₂C₆H₅ → CH₃-S-S-CH₃ + •SCH₂C₆H₅

•SCH₂C₆H₅ + CH₃-S-S-CH₂C₆H₅ → C₆H₅CH₂-S-S-CH₂C₆H₅ + CH₃S•

Furthermore, research on the photoinduced one-electron oxidation of benzyl methyl sulfide (B99878) (a related compound) has shown that irradiation in the presence of a photosensitizer leads to the formation of a sulfide radical cation. nih.govacs.org This intermediate can then undergo further reactions, such as deprotonation, leading to oxidation products like benzaldehyde. nih.govacs.org While this study was on a sulfide, it provides insight into the photochemical behavior of the benzyl-sulfur linkage, which is also present in this compound.

The following table summarizes key findings from photochemical studies relevant to this compound.

| Study | Key Findings | Relevance to this compound | Reference |

| Photolysis of disulfide mixtures | Irradiation of mixtures of symmetric disulfides leads to the formation of the unsymmetrical disulfide and a photostationary state. | Predicts that photolysis of this compound will lead to an equilibrium with dimethyl disulfide and dibenzyl disulfide. | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| Photoinduced oxidation of benzyl methyl sulfide | Irradiation in the presence of a sensitizer (B1316253) generates a radical cation, which can lead to oxidation products. | Suggests that similar photo-oxidative pathways may be accessible for this compound, potentially leading to cleavage and oxidation at the benzylic position. | nih.govacs.org |

| Photochemical synthesis of unsymmetrical disulfides | Flavin-based photocatalysis can be used for the chemoselective synthesis of unsymmetrical disulfides from two different thiols under visible light. | Demonstrates a synthetic application of the photochemical reactivity of sulfur compounds to form unsymmetrical disulfides like this compound. | bohrium.com |

Spectroscopic and Advanced Analytical Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of benzyl (B1604629) methyl disulfide, offering insights into its functional groups and bond structures.

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in benzyl methyl disulfide. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. While a standard spectrum for this compound is available from commercial sources like Sigma-Aldrich, a detailed assignment can be inferred from analyses of structurally similar compounds, such as dibenzyl disulfide. nih.govnih.gov

The key vibrational modes expected in the FTIR spectrum of this compound include:

Aromatic C-H Stretching: Vibrations corresponding to the carbon-hydrogen bonds on the benzene (B151609) ring typically appear in the region of 3000-3100 cm⁻¹. mdpi.com

Aliphatic C-H Stretching: The stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretching: The characteristic stretching of the carbon-carbon bonds within the benzene ring gives rise to absorptions in the 1450-1600 cm⁻¹ region. researchgate.net

CH₂ Bending: The scissoring vibration of the benzylic methylene group is anticipated around 1450-1470 cm⁻¹.

C-S Stretching: The carbon-sulfur bond vibrations are typically weaker and found in the 600-800 cm⁻¹ range.

S-S Stretching: The disulfide bond stretch is a weak absorption in infrared spectroscopy and is often difficult to identify definitively, but it is expected in the 400-500 cm⁻¹ region.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds like the disulfide linkage. The S-S stretching vibration, which is often weak in the IR spectrum, typically produces a more prominent signal in the Raman spectrum. nih.govmdpi.com For the related molecule dibenzyl disulfide, this mode exhibits high Raman activity. mdpi.com

Studies using surface-enhanced Raman scattering (SERS) on this compound have shown that the molecule does not undergo C-S bond scission upon simple adsorption onto a silver surface. bohrium.com However, the SERS spectrum indicates that photodissociation can occur, leading to the scission of the S-CH₃ bond. bohrium.com This highlights the utility of Raman spectroscopy in studying the surface chemistry and stability of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional techniques provide unambiguous evidence for the connectivity of atoms within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals for each type of proton, with chemical shifts that are characteristic of their electronic environment. Detailed analysis in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent provides the following assignments. rsc.org

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.32 | m (multiplet) | 2H | Aromatic Protons (Ar-H) |

| 7.28 | m (multiplet) | 3H | Aromatic Protons (Ar-H) |

| 3.98 | s (singlet) | 2H | Benzylic Protons (-CH₂-) |

| 2.17 | s (singlet) | 3H | Methyl Protons (-CH₃) |

The spectrum clearly shows the benzylic protons as a singlet at 3.98 ppm, the methyl protons as a singlet at 2.17 ppm, and the five aromatic protons as a complex multiplet between 7.28 and 7.32 ppm, consistent with a monosubstituted benzene ring. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. rsc.org

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 137.55 | Aromatic C (ipso, C-CH₂) |

| 129.30 | Aromatic CH (ortho/meta) |

| 128.36 | Aromatic CH (ortho/meta) |

| 127.21 | Aromatic CH (para) |

| 41.31 | Benzylic Carbon (-CH₂-) |

| 22.13 | Methyl Carbon (-CH₃) |

The assignments distinguish the benzylic carbon at 41.31 ppm and the methyl carbon at 22.13 ppm. rsc.org The four signals in the aromatic region (127.21-137.55 ppm) correspond to the four chemically non-equivalent types of carbon atoms in the phenyl group (the ipso-carbon attached to the methylene group, and the ortho, meta, and para carbons). rsc.org

Although specific 2D NMR spectra for this compound are not detailed in the primary literature, the application of standard techniques such as COSY, HSQC, and HMBC is a routine procedure for confirming structural assignments of this nature. mdpi.comrsc.orgnih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, it would primarily show correlations among the coupled protons within the aromatic ring, helping to differentiate the ortho, meta, and para positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. An HSQC spectrum would definitively link the ¹H signal at 3.98 ppm to the ¹³C signal at 41.31 ppm (-CH₂-) and the ¹H signal at 2.17 ppm to the ¹³C signal at 22.13 ppm (-CH₃). rsc.org It would also correlate the aromatic proton signals to their respective aromatic carbon signals.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elucidating the structure of compounds like this compound.

Under electron ionization (EI) conditions, this compound yields a characteristic mass spectrum. nist.gov The molecular ion peak (M+) is observed, confirming the compound's molecular weight of approximately 170 g/mol . nih.govnist.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with one entry showing a total of 43 peaks. nih.gov The most prominent peaks in the EI mass spectrum are typically the base peak and other significant fragment ions. For this compound, the top three most intense peaks are observed at m/z values of 91, 65, and a third, less consistently reported ion. nih.gov

Table 1: Prominent Ions in the EI Mass Spectrum of this compound

| m/z Value | Ion | Relative Intensity |

|---|---|---|

| 170 | [C₈H₁₀S₂]⁺• (Molecular Ion) | Present |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Base Peak |

| 65 | [C₅H₅]⁺ | 2nd Highest |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

The fragmentation pattern observed in the EI mass spectrum provides valuable insights into the structure of this compound. The most abundant ion is typically formed through the cleavage of the carbon-sulfur bond, resulting in the highly stable benzyl cation (which can rearrange to the tropylium (B1234903) ion) at m/z 91. tandfonline.com This fragmentation is a characteristic feature for compounds containing a benzyl group. tandfonline.comajol.info

Less abundant ions can result from the cleavage of the sulfur-sulfur bond, sometimes involving a hydrogen transfer. tandfonline.com The fragmentation of disulfides can be initiated by radical attack on a sulfur atom, leading to the cleavage of the S-S bond. rsc.org While C-S bond cleavage is also possible, the S-S bond scission represents a significant fragmentation pathway. rsc.orgnih.gov In some cases, the loss of a sulfur atom or a methyl radical can also be observed. tandfonline.comsapub.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₈H₁₀S₂), the theoretical elemental composition can be calculated from its molecular formula. This experimental data is then compared to the theoretical values to confirm the compound's purity and empirical formula.

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 56.46% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.92% |

| Sulfur | S | 32.07 | 2 | 64.14 | 37.62% |

| Total | | | | 170.29 | 100.00% |

Experimental results from elemental analysis of synthesized this compound should closely match these theoretical percentages to verify the compound's identity and purity. ajol.info

Chromatographic Techniques

Chromatographic methods are essential for separating and identifying the components of a mixture. Gas chromatography and thin-layer chromatography are commonly employed in the analysis of this compound.

Gas chromatography is a widely used technique for the separation and analysis of volatile compounds. This compound can be effectively analyzed by GC, often in combination with a mass spectrometer (GC-MS) for definitive identification. nih.govrsc.org In a typical GC analysis, the compound is vaporized and passed through a column, where it is separated based on its boiling point and interaction with the stationary phase.

Thin-layer chromatography is a simple, rapid, and versatile technique for monitoring the progress of a chemical reaction. youtube.comchemscene.com By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to qualitatively observe the consumption of reactants and the formation of products. youtube.comyoutube.com

In the synthesis of this compound, TLC can be used to track the disappearance of the starting materials and the appearance of the product spot. rsc.org The choice of eluent (solvent system) is crucial for achieving good separation of the spots on the TLC plate. By comparing the Rf (retardation factor) values of the spots in the reaction mixture to those of the pure starting materials and the expected product, the progress of the reaction can be effectively monitored. rsc.org Once the starting material spot is no longer visible, it indicates that the reaction is likely complete. youtube.com

Electrochemical Characterization

Electrochemical methods are pivotal in understanding the redox behavior of disulfide bonds. These techniques probe the electron transfer processes associated with the S-S bond cleavage and formation, which is fundamental to the function of disulfide-containing materials in applications such as energy storage.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the reduction and oxidation processes of a substance. For compounds containing a disulfide linkage, like this compound, CV provides insights into the electrochemical reversibility and stability of the S-S bond.

In studies of copolymers incorporating benzyl disulfide, cyclic voltammetry is a key method for characterization. For instance, the electrochemical behavior of copolymers of 3-thienylmethyl disulfide and benzyl disulfide has been explored for potential use as cathode materials in lithium secondary batteries. researchgate.net CV measurements of these copolymers reveal larger current-potential curve areas compared to their respective homopolymers, indicating a higher capacity for supplying power and energy. researchgate.netnanoscience.or.kr The technique helps to establish that such copolymers can be electrochemically polymerized to form stable and conductive structures. researchgate.net

Similarly, research on other disulfide-containing polymers demonstrates the utility of CV in assessing redox activity. In a study on poly(bis(2-aminobenzyl) disulfide), the difference between anodic and cathodic peak potentials was found to be 70 mV, signifying excellent electrochemical reversibility of the S-S bond redox process. researchgate.net The intramolecular environment, such as the presence of a polyaniline backbone, can act as an electrocatalyst, enhancing the redox rate of the disulfide bonds, a phenomenon readily observed and quantified by CV. researchgate.net

While specific CV data for the monomer this compound is not extensively detailed in the available literature, the principles from related polymer studies are directly applicable. A typical CV experiment would involve scanning the potential and observing the cathodic peak corresponding to the reduction (cleavage) of the disulfide bond and the anodic peak corresponding to the oxidation (reformation) of the resulting thiol groups. The stability of the compound over repeated cycles can also be assessed, which is crucial for applications like rechargeable batteries. acs.org

AC Impedance Spectroscopy

AC Impedance Spectroscopy, also known as Electrochemical Impedance Spectroscopy (EIS), is a non-destructive technique used to probe the electrical properties of materials and their interfaces. It measures the impedance of a system over a range of frequencies, allowing for the determination of parameters like resistance, capacitance, and diffusion processes.

For a material like a poly(benzyl disulfide)-based cathode, EIS can provide critical data on the internal resistance of the battery. researchgate.net Nyquist plots, a common way to represent EIS data, can reveal the charge transfer resistance at the electrode-electrolyte interface and the diffusion characteristics of ions within the electrode material. rsc.org For instance, in composites of molybdenum disulfide (MoS₂) with conducting polymers, EIS is used to evaluate the resistance of various electrochemical phenomena, providing a detailed picture of the system's efficiency. rsc.org A study on disulfide-crosslinked polymer particles also employed potentio-electrochemical impedance spectroscopy (PEIS) to determine cell resistance prior to other electrochemical tests. cnjournals.com

X-ray Diffraction Studies (for related compounds, as a general method for structural elucidation)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. researchpublish.commalvernpanalytical.com It provides precise measurements of unit cell dimensions, bond lengths, bond angles, and torsional angles, which are fundamental to a molecule's structure and function. mdpi.com For organodisulfide compounds, XRD elucidates the conformation of the C-S-S-C moiety, which is typically non-planar. researchgate.net

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most accurate and unambiguous structural data for a molecule. By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically analyzed to build a three-dimensional model of the electron density, and thus the atomic positions. forcetechnology.com

While a specific single-crystal structure of this compound was not found in the reviewed literature, numerous studies on closely related benzyl-containing sulfur compounds and other disulfides illustrate the power of this technique. For example, the crystal structure of dibenzoyl disulfide was solved and refined to show an S-S bond distance of 2.021(1) Å and a C-S-S-C dihedral angle of 80.8°. researchgate.net The analysis also revealed that the two benzene rings are inclined at an angle of 93.7° to each other. researchgate.net In another study, the structure of a benzylsulfanyl-triazolyl-indole scaffold was confirmed using single-crystal XRD, which was crucial for assigning the correct S-benzylation site. mdpi.com

The data obtained from such analyses are comprehensive and allow for a detailed understanding of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com The table below presents representative crystallographic data for dibenzoyl disulfide, a related aromatic disulfide, to illustrate the type of information obtained from a single-crystal XRD study. researchgate.net

Table 1: Representative Crystallographic Data for Dibenzoyl Disulfide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀O₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.356 (1) |

| b (Å) | 12.071 (1) |

| c (Å) | 9.071 (2) |

| β (°) | 107.15 (1) |

| Volume (ų) | 1292 (3) |

| Z | 4 |

| S–S Bond Distance (Å) | 2.021 (1) |

| S–C Bond Distances (Å) | 1.805 (2), 1.823 (2) |

This level of structural detail is essential for structure-property relationship studies and for the rational design of new materials. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular behavior at the electronic level.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has been employed to study the role of benzyl (B1604629) methyl disulfide and related compounds in processes such as carbon dioxide (CO2) capture. nih.govacs.org

These computational studies often involve optimizing the molecular geometry to find the lowest energy structure and then calculating various properties such as vibrational frequencies, reaction energies, and electronic distribution. nih.govpnu.edu.ua

High-Level Ab Initio Methods (e.g., G3 method)

High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3), are a class of computational techniques that aim for very high accuracy in calculating molecular energies. These methods are computationally intensive and are often used to benchmark other methods or for systems where high precision is critical. They solve the electronic Schrödinger equation with fewer approximations than DFT. While these methods are powerful for determining precise thermochemical data, published research specifically applying the G3 method to benzyl methyl disulfide was not prominent in the surveyed literature. Such studies would be valuable for establishing a highly accurate benchmark for its heat of formation and reaction energies.

Thermodynamic and Kinetic Modeling

Modeling the thermodynamics and kinetics of reactions involving this compound is essential for understanding its stability and reactivity.

Reaction Barrier and Transition State Analysis

Understanding the kinetics of a reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway—and calculating the energy barrier (activation energy). acs.org

A significant finding from DFT studies on the CO2 capture mechanism by the reduced form of benzyl disulfide (the benzylthiolate anion, BnS⁻) is that the subsequent binding of CO2 is a barrierless process. nih.govacs.orgacs.org This means that no transition state with a higher energy than the reactants could be located on the potential energy surface for this specific reaction step. acs.org A barrierless reaction is expected to be very fast, with the reaction rate potentially limited only by how quickly the reactant molecules can diffuse together. acs.orgsmu.edu This kinetic efficiency is a desirable feature for capture technologies. nih.govacs.org For other reactions, such as thermal decomposition or substitution, computational analysis would be required to locate the specific transition states and determine the energy barriers, which would govern the reaction rates. nih.gov

Molecular Orbital and Electronic Structure Analysis

The electronic structure of a molecule, described by its molecular orbitals, dictates its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions.

For this compound, analysis of its electronic structure is key to understanding its behavior. In the context of the CO2 capture study, the reaction is initiated by the reduction of the disulfide. nih.govacs.org This involves adding an electron to the LUMO of the benzyl disulfide molecule, leading to the cleavage of the S-S bond and the formation of the benzylthiolate anion (BnS⁻). This anion is the active species that then reacts with CO2. nih.govacs.org

Prediction of Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its three-dimensional structure and electronic properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these relationships by calculating various molecular descriptors.

The central feature of this compound is the disulfide bond (S-S), which is known to be susceptible to both nucleophilic and electrophilic attack, as well as homolytic cleavage to form radicals. The presence of both a benzyl (C₆H₅CH₂-) group and a methyl (CH₃-) group on opposing sides of the disulfide linkage introduces an asymmetry that governs its reactivity.

Electronic Effects:

The benzyl group, with its electron-withdrawing phenyl ring, can influence the electron density of the adjacent sulfur atom. This can be quantified through computational analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key indicators of reactivity. For instance, the LUMO distribution can indicate the most likely sites for nucleophilic attack, while the HOMO distribution suggests sites susceptible to electrophilic attack.

Steric Effects:

The bulky benzyl group can sterically hinder the approach of reactants to the adjacent sulfur atom and the S-S bond itself. Computational models can quantify this steric hindrance and predict its impact on reaction rates.

Illustrative Geometrical Parameters:

While specific research on the detailed computational analysis of this compound is limited, we can create an illustrative table of typical geometric parameters that would be obtained from DFT calculations. These parameters are crucial for understanding the molecule's reactivity.

| Parameter | Predicted Value | Significance in Reactivity |

| S-S Bond Length | ~2.04 Å | A longer bond may indicate weakness and higher reactivity. |

| C-S-S Bond Angle (Benzyl side) | ~104° | Influences the accessibility of the disulfide bond. |

| C-S-S Bond Angle (Methyl side) | ~103° | Differences in angles can indicate electronic asymmetry. |

| C-S-S-C Dihedral Angle | ~85° | Determines the overall 3D shape and steric profile. |

| HOMO Energy | (Typical negative value) | Higher energy indicates greater ease of electron donation. |

| LUMO Energy | (Typical positive or less negative value) | Lower energy indicates greater ease of electron acceptance. |

| HOMO-LUMO Gap | (Calculated difference) | A smaller gap often correlates with higher reactivity. |

This table is illustrative and based on typical values for similar disulfide compounds. Actual values would require specific DFT calculations for this compound.

Quantitative Structure-Reactivity Relationship (QSRR) models, though not specifically developed for this compound in the available literature, represent a powerful future direction. Such models would correlate these computed descriptors with experimentally observed reaction rates or biological activities, enabling the prediction of reactivity for novel, related compounds.

Solvent Effects in Computational Models

The surrounding solvent can significantly influence the structure, stability, and reactivity of this compound. Computational models are essential for understanding these solvent effects at a molecular level. Two primary approaches are used: implicit and explicit solvent models.

Implicit Solvent Models:

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is well-suited for calculating the bulk electrostatic effects of the solvent on the solute. For this compound, which has a moderate polarity, moving from a nonpolar solvent like hexane (B92381) to a polar solvent like water would be predicted to:

Stabilize Polar Conformations: Solvents with high dielectric constants would favor conformations with a larger dipole moment.

Influence Reaction Energetics: For reactions involving charge separation in the transition state, polar solvents would lower the activation energy, thereby accelerating the reaction rate.

Explicit Solvent Models:

Explicit models involve including a number of individual solvent molecules in the computational simulation. This approach, often used in molecular dynamics (MD) simulations, allows for the study of specific solute-solvent interactions, such as hydrogen bonding. Although this compound is not a hydrogen bond donor, the sulfur atoms can act as weak hydrogen bond acceptors. In protic solvents like water or ethanol, explicit models could reveal specific hydrogen bonding interactions with the sulfur atoms, which could play a role in stabilizing the molecule or influencing reaction pathways.

Illustrative Comparison of Solvent Effects on Relative Energy:

The choice of solvent can alter the relative stability of different conformers of this compound. A computational study would typically calculate the relative energy of the molecule in various solvents.

| Solvent | Dielectric Constant (ε) | Predicted Relative Energy (kcal/mol) | Predicted Effect |

| Gas Phase | 1 | 0.00 (Reference) | Baseline energy in isolation. |

| Hexane | 1.9 | -1.5 | Slight stabilization due to non-specific interactions. |

| Dichloromethane | 8.9 | -3.2 | Moderate stabilization of polar conformers. |

| Acetonitrile | 37.5 | -4.5 | Significant stabilization of polar conformers. |

| Water | 78.4 | -5.0 | Strongest stabilization of polar conformers. |

This table is illustrative and represents a hypothetical outcome of a computational study on this compound. The relative energies are for comparison purposes only.

By combining these computational approaches, a comprehensive understanding of how the solvent environment modulates the behavior of this compound can be achieved. This is crucial for predicting its reactivity in different chemical and biological environments.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

While direct studies on the antimicrobial activity of benzyl (B1604629) methyl disulfide are not extensively detailed in the available literature, research on structurally related compounds, including other methyl disulfides and benzyl derivatives, provides significant insights into its potential efficacy. The presence of both a benzyl group and a disulfide bond suggests that it may share mechanisms of action with other bioactive sulfur compounds.

The antibacterial potential of compounds structurally similar to benzyl methyl disulfide has been noted in several studies. Aromatic and heterocyclic methyl disulfides, which are analogues, have demonstrated mild antibacterial activity against a range of bacterial species, with minimum inhibitory concentration (MIC) values typically between 16–32 µg/mL nih.gov. One analogue, in particular, showed notable activity against Mycobacterium tuberculosis with a MIC of 4 µg/mL nih.gov. Furthermore, synthetic benzylamine (B48309) derivatives have shown potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis nih.gov. Benzyl bromide derivatives have also been reported to possess strong antibacterial properties dovepress.com. The antibacterial action of isothiocyanates, such as benzyl isothiocyanate, is attributed to their lipophilic and electrophilic nature, which allows them to penetrate and disrupt the bacterial outer membrane nih.gov.

Summary of Antibacterial Activity of Related Compounds

| Compound Class | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|

| Aromatic/Heterocyclic Methyl Disulfides | Various species, Mycobacterium tuberculosis | Mild activity (MIC 16–32 µg/mL); Potent against M. tuberculosis (MIC 4 µg/mL) | nih.gov |

| Benzylamine Derivatives | Pseudomonas aeruginosa, Staphylococcus epidermidis | Potent activity (MIC 0.002–0.016 µg/mL) | nih.gov |

| Benzyl Bromide Derivatives | Gram-positive bacteria | Strong activity | dovepress.com |

| Benzyl Isothiocyanate | General bacteria | Disruption of membrane integrity | nih.gov |

The antifungal properties of disulfides and benzyl derivatives are also documented. Dimethyl disulfide has demonstrated strong fungicidal activity against the phytopathogen Sclerotinia minor by causing damage to the cell membrane and downregulating the expression of genes involved in ergosterol (B1671047) biosynthesis nih.gov. Benzyl derivatives produced by certain bacteria are known to inhibit a significant number of fungal plant pathogens mdpi.com. Studies on synthetic benzyl bromides confirmed their strong activity against pathogenic fungi, including Candida albicans and Candida krusei dovepress.com.

Summary of Antifungal Activity of Related Compounds

| Compound/Class | Target Fungi | Observed Activity | Reference |

|---|---|---|---|

| Dimethyl Disulfide | Sclerotinia minor | Damages cell membrane, inhibits ergosterol biosynthesis | nih.gov |

| Benzyl Derivatives | Fungal plant pathogens | Inhibitory activity | mdpi.com |

| Benzyl Bromide Derivatives | Candida albicans, Candida krusei, Aspergillus niger | Highly effective | dovepress.com |

The antimicrobial effects of disulfide compounds are often linked to specific biochemical interactions within the target cells.

Thiol-group Inactivation : A primary mechanism for disulfides is the inactivation of essential proteins through interaction with their thiol (sulfhydryl) groups. Disulfides can react with free thiol groups, such as those on cysteine residues in enzymes, leading to the formation of mixed disulfides nih.gov. This process can alter protein conformation and inhibit function asm.org. This reactivity is considered central to their biological effects, as the disruption of protein function can lead to cell death nih.gov. For example, the antibacterial activity of certain disulfide-based antibiotics is negated by the presence of thiol-containing molecules like glutathione (B108866), which suggests that their mode of action involves reacting with intracellular thiols to inhibit critical processes like fatty acid biosynthesis nih.gov. Thiol-containing molecules have also been shown to catalytically inactivate certain beta-lactam antibiotics, highlighting the significance of thiol chemistry in microbial environments nih.gov.

Efflux Pump Inhibition : Another significant mechanism is the inhibition of bacterial efflux pumps, which are proteins that expel antibiotics from the cell, conferring multidrug resistance google.com. Certain natural disulfides and their synthetic analogues have been identified as efflux pump inhibitors (EPIs) researchgate.net. For instance, methyl disulfide analogues derived from Allium stipitatum demonstrated the ability to inhibit drug efflux in mycobacteria researchgate.net. By blocking these pumps, EPIs can restore the effectiveness of conventional antibiotics to which a bacterium had become resistant uj.edu.plmdpi.com.

Anticancer Potential and Cellular Effects

The disulfide functional group is a key feature in several molecules investigated for their anticancer properties.

Disulfide-containing compounds, particularly those derived from natural sources like garlic, have shown considerable potential for inhibiting the proliferation of cancer cells nih.gov. Diallyl disulfide (DADS), an oil-soluble organosulfur compound, can suppress the growth of various cancer cell types nih.govresearchgate.net. The mechanisms underlying this antiproliferative activity are multifaceted and include the induction of apoptosis (programmed cell death), regulation of cell-cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors) nih.govbiomedpharmajournal.org.

Studies have shown that disulfides can be selectively toxic to cancer cells researchgate.net. One proposed mechanism is the inhibition of the thioredoxin (Trx) system, which is crucial for maintaining redox homeostasis within cells and is often overexpressed in cancers researchgate.net. By inhibiting thioredoxin, these compounds can lead to an accumulation of reactive oxygen species (ROS), inducing significant oxidative stress and triggering apoptosis in cancer cells researchgate.net.

The method by which disulfide-containing compounds enter cells is critical to their biological activity. A key mechanism is thiol-mediated uptake, which relies on thiol-disulfide exchange reactions at the cell surface researchgate.netacs.orgchemistryviews.org. The cell membrane contains proteins with exposed thiol groups (exofacial thiols) nih.gov. Disulfide compounds can react with these surface thiols, leading to the formation of a temporary, covalent bond between the compound and the cell membrane researchgate.netchemrxiv.org.

This covalent attachment facilitates the internalization of the molecule, which can occur through various pathways, including endocytosis or direct translocation across the membrane nih.govchemrxiv.org. The efficiency of this uptake process can be influenced by the specific structure of the disulfide compound mdpi.com. The importance of this pathway has been demonstrated in studies where masking cell surface thiols led to a significant reduction in the uptake of disulfide-bearing molecules nih.gov. This dynamic covalent chemistry provides an effective route for delivering molecules into the cytosol researchgate.netresearchgate.net.

Modulation of Cellular Pathways

While direct research on this compound's specific modulation of cellular pathways is limited, studies on structurally related compounds provide valuable insights. Organosulfur compounds, a class to which this compound belongs, are known to influence various signaling cascades. For instance, diallyl trisulfide, a compound found in garlic, has been shown to affect pathways related to cell cycle progression and apoptosis. mdpi.com

Investigations into other benzyl derivatives suggest potential interactions with critical signaling networks. Certain phytochemicals with benzyl moieties have been found to modulate the Wnt/β-catenin pathway, which is crucial in cell development and disease. mdpi.com For example, treatment of breast cancer cell lines with compounds like quercetin (B1663063) has been shown to regulate E-cadherin expression, which in turn can inhibit Wnt/β-catenin signaling. mdpi.com Furthermore, studies on organogold(iii) dithiocarbamates, which also feature sulfur-containing ligands, have demonstrated the ability to modulate mitochondrial respiration and metabolism in cancer cells, suggesting that related sulfur compounds could target cellular bioenergetics. nih.gov The formation of phenylmethanethiol, a related aroma compound in wine, is linked to the precursor benzaldehyde, indicating that yeast metabolic pathways can process benzyl compounds. These findings collectively suggest that this compound may have the potential to interact with and modulate key cellular pathways, although specific targets and mechanisms require direct investigation.

Antioxidant Activity

This compound is a component of various essential oils, such as those from the Alliaceae family, which are recognized for their antioxidant properties generally attributed to their sulfur compounds. researchgate.netmdpi.com The antioxidant potential of this compound has been noted in studies of brown algae. Extracts of the brown alga Cladostephus spongiosus, which contains this compound, have demonstrated notable antioxidant activity. nih.gov

Detailed mechanistic studies on related compounds provide further understanding. A study on S-benzyl phenylmethanethiosulfinate (BPT), a thiosulfinate derivative, revealed significant antioxidant effects. rsc.org This research compared BPT's activity to similar compounds, including dibenzyl disulfide, to identify the active structural site. The evidence strongly suggested that the benzylic hydrogen atom of BPT is the primary site for scavenging peroxyl radicals. rsc.org The study determined that BPT effectively inhibits oxidation with a stoichiometric factor (n) of approximately 2, meaning each molecule of BPT can trap about two peroxyl radicals. rsc.org The rate constant for the reaction of BPT with peroxyl radicals was measured to be 8.6 × 10³ M⁻¹ s⁻¹ for cumene-derived radicals and 6.2 × 10⁴ M⁻¹ s⁻¹ for methyl linoleate-derived radicals. rsc.org Additionally, the formation of persulfides from the reaction of disulfides with H₂S has been shown to enhance the antioxidant activity of molecules like glutathione, a mechanism that could be relevant for disulfide compounds like this compound under certain physiological conditions. nih.gov

Table 1: Antioxidant Activity Data for S-benzyl phenylmethanethiosulfinate (BPT)

| Parameter | Value | Context | Citation |

|---|---|---|---|

| Stoichiometric Factor (n) | ~2 | Number of peroxyl radicals trapped per molecule of BPT. | rsc.org |

| Rate Constant (k_inh) | 8.6 x 10³ M⁻¹ s⁻¹ | Reaction with cumene-derived peroxyl radicals. | rsc.org |

| Rate Constant (k_inh) | 6.2 x 10⁴ M⁻¹ s⁻¹ | Reaction with methyl linoleate-derived peroxyl radicals. | rsc.org |

| Active Site | Benzylic Hydrogen | Responsible for peroxyl radical scavenging. | rsc.org |

Other Biological Activities (e.g., cytotoxicity, mutagenicity studies)

The biological profile of this compound and its analogs extends to activities such as cytotoxicity and mutagenicity.

Cytotoxicity: Research on benzyl analogs of garlic-derived diallyl disulfide (DADS) has shed light on their anti-proliferative activities. researchgate.net A study that synthesized and tested a series of 4-substituted benzyl disulfides against human breast cancer cell lines (MCF-7) found that their cytotoxic effects were highly dependent on the substitution on the benzyl ring. researchgate.net For example, a disulfide with a 4-cyano group showed the highest activity among the disulfides tested. researchgate.net In contrast, some studies note that while diallyl trisulfide (DATS) exhibits significant cytotoxicity across a range of cancer cell lines, the analogous disulfide (diallyl disulfide) shows minimal cytotoxicity. nih.gov A 90-day feeding study was conducted in rats with methyl benzyl disulfide, which provided some toxicological data for this compound. inchem.org

Table 2: Cytotoxicity of Selected Benzyl Disulfide Analogs

| Compound | Target Cell Line | Activity | Citation |

|---|---|---|---|

| 4-Cyano Benzyl Disulfide | MCF-7 (Human Breast Cancer) | Highest anti-proliferative activity among tested disulfides. | researchgate.net |

| Diallyl Disulfide (DADS) | Various Cancer Cells | Minimal cytotoxicity compared to the trisulfide version. | nih.gov |

| Benzyl Diselenides | MCF-7 (Human Breast Cancer) | Exhibited very good anti-proliferative activities, better than DADS. | researchgate.net |

Mutagenicity: The mutagenic potential of related benzyl sulfides has been investigated. A study using the Ames test on benzyl 1,2-dichlorovinyl sulfide (B99878) (BDVS) and benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide (BPBS) explored the hypothesis that their mutagenicity stems from metabolic conversion to unstable thiols. nih.gov The results showed that both compounds were mutagenic under conditions that allowed for cytochrome P-450-dependent benzylic hydroxylation. nih.gov This suggests that the formation of unstable thiols is a key factor in the mutagenic effects of these benzyl sulfides. nih.gov In contrast, benzyl 2-chloro-1,1,2-trifluoroethyl sulfide was not mutagenic in the Ames test, which aligns with the lack of mutagenicity observed for its corresponding cysteine S-conjugate. nih.gov Studies on other benzyl derivatives, such as benzyl alcohol and benzaldehyde, using the comet assay have also shown potential for genotoxicity at certain concentrations. researchgate.net

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs influences their biological effects.

In the context of anti-cancer activity, a detailed SAR study was performed on a series of 4-substituted benzyl analogs of diallyl disulfide. researchgate.net This research revealed that modifications to the benzyl ring significantly impact anti-proliferative activity. A key finding was that the introduction of a 4-cyano group on the benzyl ring dramatically enhanced cytotoxicity against human breast cancer cells compared to other substitutions like 4-nitro and 4-methoxy groups. researchgate.net This highlights the sensitivity of the biological activity to electronic and steric changes on the aromatic ring.

Regarding antioxidant activity, SAR investigations of S-benzyl phenylmethanethiosulfinate (BPT) and related compounds identified the benzylic hydrogen as the crucial structural feature for peroxyl radical scavenging. rsc.org This indicates that the -CH₂- group adjacent to the sulfur atom and the benzene (B151609) ring plays a pivotal role in the antioxidant mechanism, likely due to the stabilization of the resulting radical.

In other biological contexts, such as the inhibition of thiopurine methyltransferase, SAR studies on benzoic acid inhibitors have provided insights into the types of interactions that drive molecular recognition and inhibition, which can be broadly relevant to understanding how benzyl-containing compounds interact with protein targets. inchem.org Similarly, SAR studies on YC-1, a 1-benzyl indazole derivative with antiplatelet activity, have underscored the necessity of the benzyl group for its biological function. nih.gov

General Role of Disulfide Bonds in Biological Systems (e.g., protein stabilization, redox processes)

The disulfide bond (S-S) is a key covalent linkage in biochemistry, and its properties are fundamental to understanding the function of compounds like this compound in biological contexts.

Protein Stabilization: Disulfide bonds are critical for the structural stability of many proteins, particularly those that are secreted or located on the cell surface where they are exposed to a harsh oxidizing environment. nih.govrsc.org By forming covalent cross-links between two cysteine residues, they significantly contribute to maintaining the correct three-dimensional (tertiary and quaternary) structure of proteins. metwarebio.com This stabilization is classically explained by the reduction in the conformational entropy of the unfolded state; by creating a loop, the disulfide bond restricts the number of conformations the denatured protein can adopt, thus stabilizing the folded state. rsc.orgnih.gov These bonds are essential during the oxidative folding of proteins within the endoplasmic reticulum, ensuring they achieve their functional conformations. metwarebio.com

Redox Processes: Beyond their structural role, disulfide bonds are central players in cellular redox processes. nih.gov Unlike static structural disulfides, many disulfide bonds are "redox-active," meaning they can be reversibly formed and broken in response to the local redox environment. nih.govumich.edu This dynamic interconversion acts as a redox switch, regulating protein activity, localization, and function. nih.govumich.edu

The primary mechanism for this regulation is the thiol-disulfide exchange reaction. nih.govacs.org In the cellular environment, the high concentration of glutathione (in its reduced, GSH, and oxidized, GSSG, forms) plays a major role in controlling the status of protein thiols. nih.govlibretexts.org A disulfide bond within a protein can be reduced by two molecules of GSH, and conversely, two protein thiols can be oxidized to form a disulfide bond. This process is often catalyzed by families of enzymes such as thioredoxins and protein disulfide isomerases (PDIs), which use their own redox-active disulfide bonds to facilitate these exchanges. nih.govacs.org This intricate network of redox reactions is vital for antioxidant defense, redox signaling, and maintaining cellular homeostasis. umich.eduacs.org

Applications in Organic Synthesis and Materials Science

Synthetic Intermediate in Organic Chemistry

As an intermediate, benzyl (B1604629) methyl disulfide provides a valuable building block for the construction of more complex molecules. The disulfide linkage is a key functional group that can be manipulated to form new carbon-sulfur bonds, making it a precursor for a range of organosulfur compounds.

Benzyl methyl disulfide and other disulfides are utilized as reagents for the synthesis of thioethers (also known as sulfides). Thioethers are significant structural motifs in medicinal chemistry, agrochemicals, and materials science. rsc.org Methods to synthesize thioethers from disulfides often circumvent the use of thiols, which are notorious for their unpleasant odor and susceptibility to oxidation. rsc.orgmdpi.com

One common strategy involves the cross-coupling of disulfides with electrophiles. For instance, iron-catalyzed cross-electrophile coupling reactions between benzyl halides and disulfides can produce thioether products efficiently. organic-chemistry.org This approach is noted for its broad substrate scope and avoidance of undesired elimination side reactions. organic-chemistry.org Another method involves the reaction of disulfides with organometallic reagents. For example, benzyl Grignard reagents have been shown to react with certain thioesters at the sulfur atom to form benzyl sulfides, showcasing a novel carbon-sulfur bond formation pathway. rsc.org

Table 1: Selected Methods for Thioether Synthesis from Disulfide-Related Precursors

| Method | Reactants | Catalyst/Reagent | Product | Key Features |

| Cross-Electrophile Coupling | Benzyl Halides + Disulfides | Iron Catalyst | Thioethers | Avoids terminal reductants and photoredox conditions. organic-chemistry.org |

| Grignard Reaction | Benzyl Grignard Reagents + Phosphinic Acid Thioesters | None | Benzyl Sulfides | Demonstrates unexpected C-S bond formation at the sulfur atom. rsc.org |

The utility of this compound extends beyond thioether synthesis to the formation of other sulfur-containing molecules. The disulfide bond can be cleaved under specific conditions to generate reactive sulfur species that can be incorporated into various molecular frameworks.